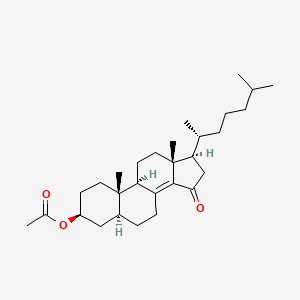

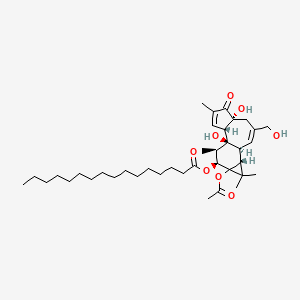

![molecular formula C19H20N2O B1232138 (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1232138.png)

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is a monoterpenoid indole alkaloid that is synthesized by plants. It is known for its biological properties, including its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This compound has a molecular formula of C19H20N2O and a molecular weight of 292.4 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde can be synthesized through a Bischler-Napieralski reaction followed by a homo-Mannich reaction. This method involves the reaction of cyclopropanol with imines generated via a Bischler-Napieralski reaction, providing a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters . Another method involves the enantiospecific preparation of vellosimine from N a-H diol .

Industrial Production Methods: Industrial production methods for vellosimine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Mannich reactions, which involve the reaction of an enol with an imine or an iminium ion .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of vellosimine include cyclopropanol, imines, and formamide. The Bischler-Napieralski reaction and homo-Mannich reaction are key steps in its synthesis .

Major Products: The major products formed from the reactions of vellosimine include various derivatives such as N-methylvellosimine and 10-methoxyvellosimine .

Applications De Recherche Scientifique

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer activity, with research indicating that vellosimine and its derivatives possess modest anticancer activity . Additionally, vellosimine has been evaluated for its potential in drug discovery, particularly in the synthesis of sarpagine alkaloids and analogues .

Mécanisme D'action

The mechanism of action of vellosimine involves its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This inhibition can lead to various biological effects, including antiproliferation effects by inducing ferroptosis, a non-apoptotic cell death form that may provide new solutions in future cancer therapies .

Comparaison Avec Des Composés Similaires

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is similar to other indole alkaloids such as sarpagan and its derivatives. Some of the similar compounds include:

- 16-Epikoumidine

- (+)-Affinisine

- Macusine B

- Spegatrine

- 10-Hydroxy-16-epiaffinine

- Pelirine

- Taberpsychine

- N-Methoxyanhydrovobasinediol

- 16-Epivoacarpine

- Gelsempervine A

- 16-Epinormacusine B

- Rauvotetraphylline A

- Rauvoyunine A

These compounds share structural similarities with vellosimine but may have different physicochemical properties, bioactivity, and pharmacological properties .

Propriétés

Formule moléculaire |

C19H20N2O |

|---|---|

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15-,17+,18+/m1/s1 |

Clé InChI |

MHASSCPGKAMILD-PQKPIAESSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |

SMILES isomérique |

C/C=C\1/CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O |

SMILES canonique |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |

Synonymes |

(+)-vellosimine vellosimine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

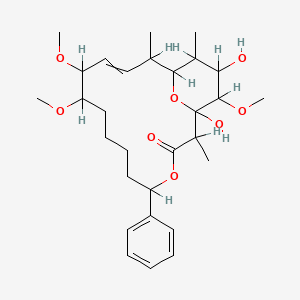

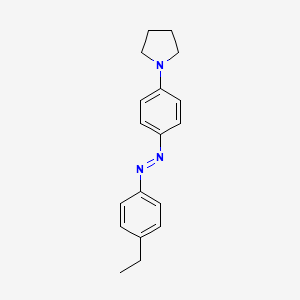

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)